In-Depth Technical Guide: 3-Hydroxy-6-methylpyridine-2-carbaldehyde
In-Depth Technical Guide: 3-Hydroxy-6-methylpyridine-2-carbaldehyde
CAS Number: 66497-42-5
Chemical Formula: C₇H₇NO₂
Molecular Weight: 137.14 g/mol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Hydroxy-6-methylpyridine-2-carbaldehyde, a pyridine derivative of interest to researchers in medicinal chemistry and drug development.
Physicochemical Properties
While experimentally verified data is limited in publicly available literature, a summary of predicted and known properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 66497-42-5 | [1] |
| Molecular Formula | C₇H₇NO₂ | [1][2] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Melting Point | 106-107 °C | ChemicalBook |
| Boiling Point (Predicted) | 283.6 ± 35.0 °C | ChemicalBook |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 3.88 ± 0.23 | ChemicalBook |
| Appearance | Beige crystalline powder | ChemicalBook |
| Storage Temperature | -20°C | ChemicalBook |
Synthesis and Characterization
One plausible synthetic approach could involve the selective oxidation of 2,6-lutidine to introduce the aldehyde and hydroxyl functionalities. This process would likely require multiple steps, including protection and deprotection of reactive groups to achieve the desired substitution pattern.
Characterization:
Spectroscopic data is essential for the unambiguous identification and purity assessment of 3-Hydroxy-6-methylpyridine-2-carbaldehyde. While a comprehensive public spectral database for this specific compound is not available, the expected spectroscopic features can be predicted based on its structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.
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¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms in the molecule, including the characteristic carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm) and the carbons of the pyridine ring and the methyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibration (around 3200-3600 cm⁻¹), the carbonyl (C=O) stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (137.14 g/mol ), which would confirm its elemental composition.
Biological Activity and Potential Applications
The direct biological activities of 3-Hydroxy-6-methylpyridine-2-carbaldehyde have not been extensively reported. However, the broader class of pyridine-2-carbaldehyde derivatives and their thiosemicarbazone analogues have garnered significant attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents.
Anticancer Potential:
Research has demonstrated that thiosemicarbazone derivatives of pyridine-2-carboxaldehydes exhibit potent antitumor activity.[2][4] For example, a study on 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone, a structurally related compound, showed significant antitumor activity in mice with L1210 leukemia. The mechanism of action for these compounds is often attributed to the inhibition of ribonucleotide reductase, a crucial enzyme for DNA synthesis and repair, making them attractive candidates for cancer therapy. The anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-substituted thiosemicarbazones has been linked to the targeting of the MAPK superfamily signaling pathway.[5]
Antimicrobial Activity:
Schiff bases derived from pyridine-2-carbaldehyde have also been investigated for their antimicrobial properties.[6] While specific data for 3-Hydroxy-6-methylpyridine-2-carbaldehyde is lacking, related compounds have shown activity against various bacterial and fungal strains. The chelation of metal ions by these pyridine derivatives can enhance their antimicrobial efficacy.
Other Applications:
3-Hydroxy-6-methylpyridine-2-carbaldehyde is also utilized as a building block in organic synthesis. For instance, it is a precursor for the synthesis of spiropyran, a class of compounds known for their photochromic and magnetic properties.[2]
Experimental Workflows and Signaling Pathways
To illustrate the potential research and development pipeline for compounds like 3-Hydroxy-6-methylpyridine-2-carbaldehyde, the following diagrams outline a general experimental workflow and a hypothetical signaling pathway that could be investigated based on the activity of related compounds.
Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of 3-Hydroxy-6-methylpyridine-2-carbaldehyde.
Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of 3-Hydroxy-6-methylpyridine-2-carbaldehyde derivatives as anticancer agents through the inhibition of ribonucleotide reductase.
Conclusion
3-Hydroxy-6-methylpyridine-2-carbaldehyde is a pyridine derivative with potential applications in medicinal chemistry and materials science. While comprehensive experimental data for this specific compound is limited, the known biological activities of its structural analogues, particularly as anticancer and antimicrobial agents, warrant further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, characterization, and therapeutic potential of this and related compounds. Future research should focus on developing robust synthetic routes, conducting thorough physicochemical and spectroscopic characterization, and performing detailed biological evaluations to elucidate its mechanism of action and potential for drug development.
References
- 1. 3-Hydroxy-6-methylpyridine-2-carbaldehyde | C7H7NO2 | CID 12421986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Biological Activity of Cu(II) and Ni(II) Complexes of 3-Hydroxy- 4- (Pyridine-2-yl-Methylene Amino) Benzoic Acid – Oriental Journal of Chemistry [orientjchem.org]
